Cas no 822-90-2 (2,4,5-trimethyl-1H-imidazole)

2,4,5-trimethyl-1H-imidazole structure
2,4,5-trimethyl-1H-imidazole structure
Nome del prodotto:2,4,5-trimethyl-1H-imidazole
Numero CAS:822-90-2
MF:C6H10N2
MW:110.157001018524
CID:724927
PubChem ID:69976

2,4,5-trimethyl-1H-imidazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Imidazole,2,4,5-trimethyl-
    • 2,4,5-TRIMETHYL-1H-IMIDAZOLE
    • 1H-Imidazole,2,4,5-trimethyl
    • 2,4,5-Trimethyl-1H-imidazol
    • 2,4,5-Trimethylimidazol
    • 2,4,5-Trimethylimidazole
    • trimethylimidazole
    • 2,4,5-Trimethyl-1H-imidazole (ACI)
    • Imidazole, 2,4,5-trimethyl- (7CI, 8CI)
    • 1H-Imidazole, 2,4,5-trimethyl-
    • SCHEMBL64073
    • 2,4,5-TMI
    • AKOS006272154
    • DTXCID60154114
    • DTXSID30231623
    • F75065
    • 2,4,5-Trimethyl-1H-imidazole #
    • imidazole, 2,4,5-trimethyl-
    • CS-0279623
    • NS00038184
    • 822-90-2
    • ZB1175
    • R42O298O4W
    • EINECS 212-507-6
    • UNII-R42O298O4W
    • EN300-124721
    • 2,4,5-trimethyl-1H-imidazole
    • Inchi: 1S/C6H10N2/c1-4-5(2)8-6(3)7-4/h1-3H3,(H,7,8)
    • Chiave InChI: PTBPTNCGZUOCBK-UHFFFAOYSA-N
    • Sorrisi: N1C(C)=C(C)NC=1C

Proprietà calcolate

  • Massa esatta: 110.08400
  • Massa monoisotopica: 110.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 82.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.7A^2
  • XLogP3: 1.3

Proprietà sperimentali

  • Densità: 1.003
  • Punto di fusione: 163 ºC
  • Punto di ebollizione: 292 ºC
  • Punto di infiammabilità: 150 ºC
  • Indice di rifrazione: 1.517
  • PSA: 28.68000
  • LogP: 1.33490

2,4,5-trimethyl-1H-imidazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-124721-0.25g
2,4,5-trimethyl-1H-imidazole
822-90-2
0.25g
$216.0 2023-02-15
Enamine
EN300-124721-0.05g
2,4,5-trimethyl-1H-imidazole
822-90-2
0.05g
$101.0 2023-02-15
Enamine
EN300-124721-50mg
2,4,5-trimethyl-1H-imidazole
822-90-2
50mg
$101.0 2023-10-02
Aaron
AR0056O8-250mg
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
250mg
$118.00 2025-02-13
A2B Chem LLC
AC40828-1g
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
1g
$249.00 2024-04-19
1PlusChem
1P0056FW-1g
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
1g
$273.00 2024-04-21
Aaron
AR0056O8-100mg
1H-Imidazole,2,4,5-trimethyl-
822-90-2 95%
100mg
$70.00 2025-02-13
Enamine
EN300-124721-2500mg
2,4,5-trimethyl-1H-imidazole
822-90-2
2500mg
$1034.0 2023-10-02
Ambeed
A825397-250mg
2,4,5-Trimethyl-1H-imidazole
822-90-2 95%
250mg
$140.0 2025-03-18
eNovation Chemicals LLC
D630901-25g
2,4,5-Trimethylimidazole
822-90-2 95%
25g
$985 2025-02-25

2,4,5-trimethyl-1H-imidazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Formamide
Riferimento
Formamide reactions. II. Studies in the oxazole series and conversion of oxazoles to imidazole with formamide
Theilig, Gerhard, Chemische Berichte, 1953, 86, 96-109

Synthetic Routes 2

Condizioni di reazione
Riferimento
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Routes 3

Condizioni di reazione
1.1 -
2.1 Reagents: Formamide
Riferimento
Formamide reactions. II. Studies in the oxazole series and conversion of oxazoles to imidazole with formamide
Theilig, Gerhard, Chemische Berichte, 1953, 86, 96-109

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
Riferimento
Chemistry of amino oximes. VIII. Reaction of carboxylic acid derivatives with α-amino oximes
Gnichtel, Horst; et al, Chemische Berichte, 1972, 105(6), 1865-74

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] (support for ruthenium nanoparticles) Solvents: Dimethylformamide ;  1 h, 85 °C
Riferimento
Phosphine Supported Ruthenium Nanoparticle Catalyzed Synthesis of Substituted Pyrazines and Imidazoles from α-Diketones
Ganji, Prasad; et al, Journal of Organic Chemistry, 2017, 82(3), 1768-1774

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Ammonium acetate Catalysts: Acetic acid ;  1 - 2 h, reflux
Riferimento
Synthesis and anti-bacterial activity of 2-substituted-4,5-dimethyl imidazole derivatives
Prathyusha, J.; et al, Indo American Journal of Pharmaceutical Research, 2018, 8(6), 1374-1377

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Ammonium acetate Solvents: Acetic acid ;  5 min, 180 °C; 180 °C → 40 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C → rt
Riferimento
Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation
Wolkenberg, Scott E.; et al, Organic Letters, 2004, 6(9), 1453-1456

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
Cyclotrimerization of nitriles by the reactive alkali metal hydrides
Zhang, Wen Ming; et al, Chinese Chemical Letters, 1995, 6(10), 839-42

2,4,5-trimethyl-1H-imidazole Raw materials

2,4,5-trimethyl-1H-imidazole Preparation Products

2,4,5-trimethyl-1H-imidazole Letteratura correlata

  • 1. Elimination–addition mechanisms of acyl-group transfer: the neutral and alkaline decomposition of 1-(N-methylcarbamoyl)imidazoles
    Huda Al-Rawi,Andrew Williams,Colin Dowrick J. Chem. Soc. Perkin Trans. 2 1979 1064
  • 2. Reactions of halogenomethanes in the vapour phase. Part 4. The reactions of imidazoles with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and base
    Reginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw,Mohammad Iqbal J. Chem. Soc. Perkin Trans. 1 1980 1427
  • 3. Basicity of azoles. Part 2. Theoretical study of the basicity of methylpyrazoles and methylimidazoles
    Javier Catalán,José Elguero J. Chem. Soc. Perkin Trans. 2 1983 1869
  • 4. Hydrolysis of 3-nitrophenyl acetate by β-cyclodextrin in substituted imidazole buffers
    Masayasu Akiyama,Tadatoshi Ohmachi,Masao Ihjima J. Chem. Soc. Perkin Trans. 2 1982 1511
  • 5. Bromination of imidazole complexes of pentaammine-cobalt(III). Synthesis, structure and reactivity
    Allan G. Blackman,David A. Buckingham,Charles R. Clark,Jim Simpson J. Chem. Soc. Dalton Trans. 1991 3031
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:822-90-2)2,4,5-trimethyl-1H-imidazole
A1241784
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):307/1049